molecular formula C15H12FN3OS B3005191 2-[(4-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896344-23-3

2-[(4-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one

Cat. No. B3005191
CAS RN: 896344-23-3
M. Wt: 301.34
InChI Key: KBCPLYPAMHANMX-UHFFFAOYSA-N
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Description

“2-[(4-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one” is a chemical compound that is part of a series of benzimidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives . These compounds were designed and synthesized using a microwave irradiation synthetic approach .


Synthesis Analysis

The synthesis of these compounds involves the use of 2-phenylacetyl isothiocyanate as a key starting material . The specific synthesis process for “2-[(4-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one” is not detailed in the available resources.

Scientific Research Applications

Anticancer Agent Development

The core structure of this compound has been utilized in the development of novel anticancer agents. Researchers have synthesized a library of derivatives, demonstrating the potential for selective anticancer properties. The ability to introduce various substituents allows for the exploration of tautomeric preferences and the enhancement of anticancer activity .

Derivative Synthesis for Biological Properties

The derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold, to which our compound is related, has been achieved by introducing substituents into specific positions of the ring. This process has led to the creation of compounds with significant biological properties, including antitumor activities .

Aromatase Inhibitory Activity

Some 1,3,5-triazines, which are structurally similar to our compound, have shown significant aromatase inhibitory activity. This is crucial in the treatment of hormone-sensitive cancers, such as breast cancer, where the inhibition of estrogen production can be therapeutic .

Antitumor Activity in Human Cancer

The triazine ring system has been associated with antitumor activity in various human cancer and murine leukemia cell lines. The ability to modify the triazine core structure provides a platform for the development of new antitumor drugs .

Siderophore Mediated Drug Development

Triazine derivatives have potential use as siderophore-mediated drugs. Siderophores are molecules that bind and transport iron in microorganisms, and their analogs can be used to deliver therapeutic agents into bacterial cells .

Corticotrophin-Releasing Factor 1 Receptor Antagonist

Compounds with a triazine structure have been found to be potent antagonists of the corticotrophin-releasing factor 1 receptor. This has implications for the treatment of diseases related to stress and anxiety .

Leukotriene C4 Antagonist

Triazine derivatives have also been reported to show potent activity against leukotriene C4, which can have a protective effect on gastric lesions induced by HCl and ethanol. This suggests a role in gastrointestinal protective drugs .

Activity Against Protozoan Parasites

The triazine scaffold has been used to create compounds with in vitro activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis. This opens up possibilities for new treatments against parasitic infections .

properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS/c1-10-3-2-8-19-13(10)17-14(18-15(19)20)21-9-11-4-6-12(16)7-5-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCPLYPAMHANMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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